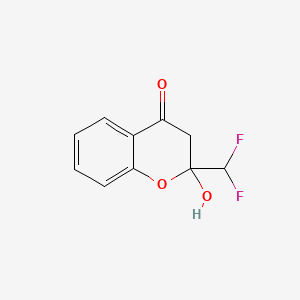
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one, also known as Difluoromethylornithine (DFMO), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMO is a small molecule that inhibits the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer.
Mechanism of Action
DFMO inhibits the enzyme ODC, which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, DFMO reduces polyamine levels, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects:
DFMO has been shown to have various biochemical and physiological effects, including reducing polyamine levels, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. DFMO has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for lab experiments, including its small size, ease of synthesis, and availability. However, DFMO has some limitations, including its potential toxicity and the need for careful dosing.
Future Directions
DFMO has several potential future directions, including its use in combination with other chemotherapeutic agents, the development of more potent and selective ODC inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as parasitic infections and neurodegenerative disorders. Additionally, the development of new delivery methods, such as nanoparticles, may improve the efficacy and safety of DFMO for therapeutic applications.
Synthesis Methods
DFMO can be synthesized through various methods, including the reaction of 2,3-dihydroxybenzaldehyde with 2,2-difluoroethylamine hydrochloride in the presence of a base. The product obtained is then treated with acetic anhydride to yield DFMO. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,2-difluoroethylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride.
Scientific Research Applications
DFMO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. In cancer, DFMO has been shown to inhibit tumor growth by reducing polyamine levels, which are essential for cell proliferation. DFMO has also been studied in combination with other chemotherapeutic agents, such as 5-fluorouracil, to enhance their efficacy. In parasitic infections, DFMO has been shown to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness. In neurodegenerative disorders, DFMO has been shown to reduce brain polyamine levels and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-9(12)10(14)5-7(13)6-3-1-2-4-8(6)15-10/h1-4,9,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHGKJSWNOMJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
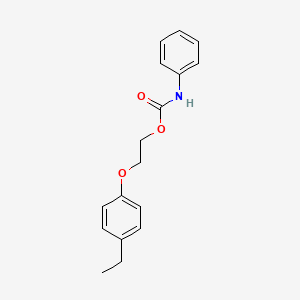
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
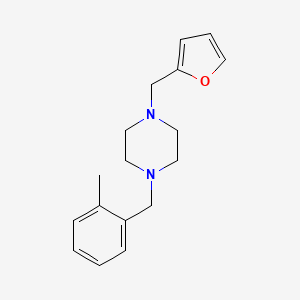
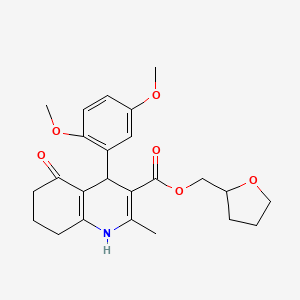
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
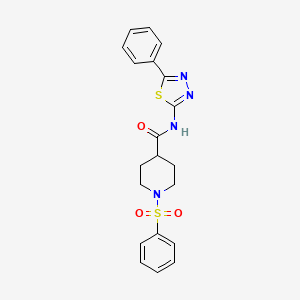
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
